molecular formula C11H8BrClN2O2 B2450204 Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 127448-21-9

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B2450204
CAS No.: 127448-21-9
M. Wt: 315.55
InChI Key: YQUQBOGNQIZCLY-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS 127448-21-9) is a high-purity chemical intermediate designed for research and development in pharmaceutical chemistry. This compound features a 1,5-naphthyridine core, a privileged scaffold recognized for its significant importance in medicinal chemistry due to a wide spectrum of biological activities . The molecule is substituted with bromo and chloro groups at the 7 and 4 positions, respectively, making it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers utilize this intermediate in the synthesis of more complex target molecules, particularly in exploring compounds with potential antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . The 1,5-naphthyridine scaffold is also investigated for applications in cardiovascular, central nervous system, and hormonal diseases, as well as in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors . The product is offered with a typical purity of 99% or higher and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQBOGNQIZCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=NC2=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often include the use of phosphine reagents like triphenylphosphine in acetic acid to achieve high yields .

Industrial Production Methods

Industrial production of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

Introduction to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a derivative of naphthyridine known for its diverse applications in medicinal chemistry and material science. This compound has garnered attention due to its potential biological activities and its utility as a synthetic intermediate in organic chemistry.

Medicinal Chemistry

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate exhibits significant biological activities, making it a candidate for various therapeutic applications.

  • Antimicrobial Activity : Studies have shown that derivatives of 1,5-naphthyridines, including this compound, possess antibacterial and antifungal properties. They are effective against a range of pathogens, including resistant strains of bacteria .
  • Anticancer Properties : Research indicates that naphthyridine derivatives can inhibit the proliferation of cancer cell lines. Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has been evaluated for its potential anticancer activity, showing promising results in inhibiting tumor growth .
  • Antimalarial Activity : A series of studies have highlighted the antimalarial effects of naphthyridine derivatives. Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate may contribute to the development of new antimalarial agents due to its structural similarities with known active compounds .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediate : It is utilized in the synthesis of various other naphthyridine derivatives through reactions such as alkylation and acylation. The bromine and chlorine substituents enhance its reactivity, allowing for further functionalization .
  • Ligand Formation : Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and material science .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives are being explored for their potential use in OLED technology due to their electronic properties .
  • Sensors and Semiconductors : The compound's ability to form stable complexes with metals suggests potential applications in sensor technology and as semiconducting materials .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various naphthyridine derivatives, including ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, demonstrated significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives from ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has resulted in compounds with enhanced biological activity. By modifying the alkyl or acyl groups attached to the nitrogen atoms, researchers achieved improved potency against specific bacterial strains.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is characterized by its unique naphthyridine core, which is modified with bromine and chlorine substituents. Its molecular formula is C_11H_8BrClN_2O_2, and it has a molecular weight of approximately 303.55 g/mol. The presence of these halogen atoms is crucial for its biological activity as they influence the compound's lipophilicity and reactivity.

Antibacterial Activity

Research indicates that compounds similar to ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate exhibit notable antibacterial properties. For instance:

  • Mechanism of Action : The compound interacts with bacterial enzymes or receptors, potentially inhibiting their activity. This inhibition may disrupt essential bacterial processes such as cell wall synthesis or DNA replication .
  • Case Studies : In comparative studies, derivatives of naphthyridine have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated superior activity against resistant strains compared to traditional antibiotics like ciprofloxacin .
CompoundActivity LevelTarget Bacteria
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylateModerateStaphylococcus aureus
7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl derivativesHighE. coli, Staphylococcus

Anticancer Properties

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has also been investigated for its anticancer potential:

  • Inhibition of Tumor Growth : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell cycle regulation .
  • Mechanism : The compound may exert its anticancer effects by interfering with PI3K/Akt signaling pathways, which are crucial for tumor growth and survival. By inhibiting these pathways, the compound could induce apoptosis in cancer cells .

The biological activity of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The halogen substituents enhance the binding affinity to target enzymes or receptors.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into cells, where it can exert its biological effects .

Comparative Analysis with Similar Compounds

The biological activity of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives:

CompoundKey DifferencesBiological Activity
4-Chloro-1,5-naphthyridineLacks bromineLower antibacterial activity
7-Bromo-1,5-naphthyridineLacks chlorineDifferent reactivity profile

Q & A

Q. What are the standard synthetic routes for Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate?

The synthesis typically involves two key steps:

  • Core Formation : Cyclization of aminopyridine derivatives (e.g., 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine) under thermal conditions (e.g., Dowtherm A or diphenyl ether at reflux) yields the 1,5-naphthyridine core. This method achieves yields of 72–89% depending on substituents .
  • Halogenation : The 4-chloro group is introduced via treatment of the oxo-derivative (ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate) with POCl₃. Subsequent bromination at position 7 can be achieved using bromine or brominating agents under controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish bromo and chloro substituents through characteristic splitting patterns and coupling constants. For example, the deshielding effect of bromine at position 7 shifts adjacent proton signals downfield .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (315.55 g/mol) and isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .

Q. What are common functionalization reactions at the bromo and chloro positions?

  • Nucleophilic Substitution : The 7-bromo position undergoes methoxy substitution using KOH/MeOH with crown ether catalysts (e.g., dibenzo-18-crown-6), achieving 67% yield .
  • Reductive Coupling : Palladium-catalyzed hydrogenation (H₂, Pd/C, Et₃N) reduces halogenated derivatives to dihydro-naphthyridines (51% yield) .
  • Hydrolysis : Alkaline conditions (2.5 M NaOH, reflux) saponify the ester to the carboxylic acid (85% yield) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution at the 7-bromo position be addressed?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4) direct nucleophiles to the bromo site (position 7) due to increased electrophilicity .
  • Catalyst Design : Crown ethers (e.g., dibenzo-18-crown-6) stabilize transition states, enhancing substitution efficiency at bromine .
  • Computational Guidance : DFT calculations predict LUMO localization at the bromo position, guiding reagent selection .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives?

Discrepancies often arise from:

  • Reaction Scale : Small-scale optimizations may not translate to bulk synthesis. reports 85% yield for hydrolysis at 2.5 M NaOH, but reproducibility requires strict temperature control.
  • Purity of Intermediates : Trace impurities in halogenated precursors (e.g., from POCl₃ reactions) can reduce coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • Cross-Study Comparisons : Analogous compounds (e.g., ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate) show solvent-dependent yields (e.g., EtOH vs. MeCN), suggesting solvent optimization is key .

Q. How can computational modeling enhance the design of bioactive derivatives?

  • Docking Studies : Molecular docking predicts interactions with biological targets (e.g., bacterial enzymes). For example, the carboxylic acid derivative (post-ester hydrolysis) shows affinity for DNA gyrase, a target in fluoroquinolone antibiotics .
  • SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models optimize substituents for antimicrobial potency. Substituents at position 7 (Br → SH or NH₂) improve solubility without compromising activity .

Q. What methodologies troubleshoot crystallization challenges for X-ray diffraction analysis?

  • SHELX Refinement : SHELXL refines high-resolution data, resolving disorder in halogen positions. For dihydro derivatives, twin refinement (SHELXD) manages pseudo-merohedral twinning .
  • Solvent Screening : Mixed solvents (e.g., DCM/hexane) promote single-crystal growth. notes that SHELXPRO interfaces with crystallography pipelines for macromolecular applications.

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